(+)-4,11-Eudesmadien-3-one
(+)-4,11-Eudesmadien-3-one
(+)-4, 11-Eudesmadien-3-one, also known as eudesma-4, 11-dien-3-one, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton (+)-4, 11-Eudesmadien-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-4, 11-eudesmadien-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (+)-4, 11-eudesmadien-3-one can be found in root vegetables. This makes (+)-4, 11-eudesmadien-3-one a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
132983-05-2
VCID:
VC21234382
InChI:
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3
SMILES:
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C
Molecular Formula:
C15H22O
Molecular Weight:
218.33 g/mol
(+)-4,11-Eudesmadien-3-one
CAS No.: 132983-05-2
Cat. No.: VC21234382
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-4, 11-Eudesmadien-3-one, also known as eudesma-4, 11-dien-3-one, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton (+)-4, 11-Eudesmadien-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-4, 11-eudesmadien-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (+)-4, 11-eudesmadien-3-one can be found in root vegetables. This makes (+)-4, 11-eudesmadien-3-one a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 132983-05-2 |
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | 1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
| Standard InChI | InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3 |
| Standard InChI Key | KUFXJZXMWHNCEH-UHFFFAOYSA-N |
| SMILES | CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
| Canonical SMILES | CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
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